molecular formula C13H14N2 B13770555 3-(2-Phenylethyl)pyridin-4-amine CAS No. 6635-94-5

3-(2-Phenylethyl)pyridin-4-amine

Katalognummer: B13770555
CAS-Nummer: 6635-94-5
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: KJHJUZMABIVSMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylpyridin-3-amine and phenylboronic acid can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aminopyridines.

Wissenschaftliche Forschungsanwendungen

3-(2-Phenylethyl)pyridin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic processes and exert its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine structure but with an amino group at the 4-position.

    2-Phenylethylamine: A compound with a phenylethyl group but lacking the pyridine ring.

    Pyridin-4-amine: A compound with an amino group at the 4-position of the pyridine ring but without the phenylethyl group.

Uniqueness

3-(2-Phenylethyl)pyridin-4-amine is unique due to the combination of the phenylethyl group and the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

6635-94-5

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

3-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C13H14N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15)

InChI-Schlüssel

KJHJUZMABIVSMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC2=C(C=CN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.